molecular formula C22H31N3O2 B11931660 3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol

3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol

Cat. No.: B11931660
M. Wt: 369.5 g/mol
InChI Key: XQBNAHDJKLRKQK-UHFFFAOYSA-N
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Description

3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol is a complex organic compound that features a nitroso group, a piperidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol typically involves multiple steps, starting from readily available precursorsThe nitroso group is then introduced through nitrosation reactions using nitrosating agents such as sodium nitrite in acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Electrophiles such as halogens, acids, and alkylating agents.

Major Products Formed

    Oxidation: Formation of 3-nitro-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol.

    Reduction: Formation of 3-amino-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol is unique due to its combination of a nitroso group, a piperidine ring, and an indole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

3-nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol

InChI

InChI=1S/C22H31N3O2/c1-15(2)16-7-9-17(10-8-16)24-13-11-18(12-14-24)25-20-6-4-3-5-19(20)21(23-27)22(25)26/h3-6,15-18,26H,7-14H2,1-2H3

InChI Key

XQBNAHDJKLRKQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC(CC2)N3C4=CC=CC=C4C(=C3O)N=O

Origin of Product

United States

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